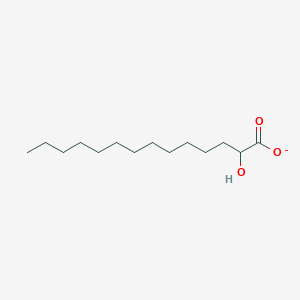

2-Hydroxymyristate

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C14H27O3- |

|---|---|

Poids moléculaire |

243.36 g/mol |

Nom IUPAC |

2-hydroxytetradecanoate |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/p-1 |

Clé InChI |

JYZJYKOZGGEXSX-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCC(C(=O)[O-])O |

Synonymes |

2-hydroxymyristate 2-hydroxymyristic acid alpha-hydroxymyristic acid |

Origine du produit |

United States |

Biological Occurrence and Distribution

The distribution of 2-hydroxymyristate is a notable feature in the outer membranes of specific Gram-negative bacteria. Its incorporation into the Lipid A component of LPS is a well-documented phenomenon.

Biosynthesis and Enzymatic Mechanisms of 2 Hydroxymyristate Formation

Genetic and Regulatory Aspects of Biosynthesis

The biosynthesis of 2-hydroxymyristate is tightly controlled at the genetic level, primarily through the function of the lpxO gene and its regulation by cellular signaling systems.

Identification and Characterization of the lpxO Gene

The gene responsible for the 2-hydroxylation of lipid A to form the this compound moiety in several Gram-negative bacteria is lpxO. nih.govacs.org Its presence in various bacteria has been correlated with the synthesis of S-2-hydroxyacylated lipid A. nih.govacs.org Inactivation of the lpxO gene in Salmonella typhimurium was shown to eliminate the formation of S-2-hydroxymyristate. acs.org

LpxO is characterized as an inner membrane dioxygenase. nih.govacs.org It is an unusual integral membrane protein that belongs to the Fe²⁺/α-ketoglutarate-dependent dioxygenase family. nih.govacs.org The enzyme contains two predicted transmembrane helices, and its active site is thought to face the cytoplasm. nih.govacs.org The hydroxylation process catalyzed by LpxO is dependent on the presence of oxygen. nih.govacs.org The S-2-hydroxymyristate moiety is believed to enhance the stability of the outer membrane by increasing hydrogen bonding between adjacent lipid A units. nih.govacs.org

Table 2: Properties of the LpxO Gene and Protein

| Attribute | Description | Source(s) |

|---|---|---|

| Gene Name | lpxO | nih.govacs.org |

| Protein Product | LpxO | nih.govacs.org |

| Function | Catalyzes the 2-hydroxylation of the 3'-secondary myristoyl chain of lipid A. | nih.govfrontiersin.org |

| Enzyme Class | Fe²⁺/α-ketoglutarate-dependent dioxygenase. | acs.orgfrontiersin.org |

| Cellular Location | Inner membrane protein with active site likely facing the cytoplasm. | nih.govacs.org |

| Substrate Requirement | Oxygen (O₂) is required for its catalytic activity. | nih.govacs.org |

| Effect of Inactivation | Abolishes the formation of S-2-hydroxymyristate in S. typhimurium. | acs.org |

Expression Studies and Phenotypic Complementation in Heterologous Systems (e.g., Escherichia coli K-12)

The function of the lpxO gene has been confirmed through heterologous expression studies. Escherichia coli K-12, which does not naturally produce this compound, was used as a host system. nih.govacs.org When the lpxO gene from Salmonella was introduced and expressed in E. coli K-12, the host bacterium gained the ability to synthesize lipid A containing this compound. nih.govacs.orgacs.org This O₂-dependent formation of the hydroxylated lipid A in the recombinant E. coli provided strong evidence that LpxO is the enzyme directly responsible for this modification. nih.govacs.org

Furthermore, in vitro assays using membranes from E. coli strains overexpressing lpxO demonstrated the ability to hydroxylate Kdo₂-[4′-³²P]-lipid A. acs.org This reaction required the presence of Fe²⁺, O₂, α-ketoglutarate, ascorbate, and the detergent Triton X-100, and was inhibited by the Fe²⁺ chelator 2,2′-bipyridyl. acs.org

Transcriptional Regulation Mechanisms

The regulation of lpxO expression, particularly its link to the PhoP/PhoQ two-component system, is complex and appears to be species-specific. This system allows bacteria to sense environmental signals, such as low magnesium levels, and modulate gene expression to adapt. researchgate.netresearchgate.net

In Salmonella enterica, some studies suggest that the lpxO gene is partly regulated by PhoP/PhoQ. researchgate.netasm.org The remodeling of the outer membrane, which includes the LpxO-catalyzed hydroxylation, is associated with the PhoPQ response. asm.org However, other research indicates that this regulation may be indirect. One study reported that a Salmonella strain with a deleted phoP gene (ΔphoP) showed wild-type levels of lpxO expression, suggesting it is not directly regulated by PhoP/PhoQ. frontiersin.org In contrast, the same study found that lpxO expression increased in a strain with a constitutively active PhoP, though bioinformatic analysis did not identify a PhoP binding site in the lpxO promoter region. frontiersin.org Another report also noted that the formation of this compound by LpxO is not dramatically regulated by PhoP/PhoQ under their experimental conditions. acs.org

In Klebsiella pneumoniae, the PhoP/PhoQ system has been shown to negatively regulate lpxL1, a gene involved in lipid A biosynthesis, but the direct regulation of lpxO is linked to other factors. asm.org The absence of this compound in an lpxL2 mutant was an expected consequence, as LpxO modifies the myristate transferred by LpxL2. asm.org In Serratia marcescens, lipid A modifications are dependent on the PhoP/PhoQ-regulated oxygenase LpxO. conicet.gov.ar

Table 3: Summary of PhoP/PhoQ Regulation of lpxO

| Organism | Finding | Conclusion | Source(s) |

|---|---|---|---|

| Salmonella enterica | lpxO is partly regulated by PhoP-PhoQ. | Suggests a regulatory link. | researchgate.netasm.org |

| Salmonella enterica | A ΔphoP mutant has wild-type lpxO expression, but a constitutively active PhoP mutant shows increased lpxO expression. No PhoP binding site found. | Suggests an indirect regulatory effect. | frontiersin.org |

| Salmonella enterica | Formation of this compound by LpxO is not dramatically regulated by PhoP/PhoQ. | Minimal or condition-dependent regulation. | acs.org |

| Klebsiella pneumoniae | LpxO modifies the myristate transferred by LpxL2. The lpxL2 mutant lacks this compound. | Regulation is linked to the availability of its substrate, which is controlled by other genes. | asm.org |

| Serratia marcescens | Lipid A modifications are dependent on the PhoP/PhoQ-regulated oxygenase LpxO. | Indicates PhoP/PhoQ regulation. | conicet.gov.ar |

Table of Mentioned Compounds

Influence of Environmental Cues on lpxO Expression (e.g., Oxygen Levels)

The expression of the lpxO gene, which encodes the dioxygenase responsible for the 2-hydroxylation of a lipid A acyl chain, is significantly influenced by environmental signals, most notably oxygen availability. nih.gov In Salmonella Enteritidis, oxygen acts not only as a required substrate for the LpxO enzyme but also as a key environmental cue that regulates the transcription of the lpxO gene. nih.gov The biosynthesis of this compound-containing lipid A is strictly dependent on the presence of molecular oxygen. nih.gov Under anaerobic conditions, the formation of this modified lipid A ceases. nih.gov

This regulation is primarily mediated by the global transcription factors Fnr and ArcA. nih.gov Studies in S. Enteritidis have demonstrated that both Fnr and ArcA act as negative regulators of lpxO expression under anaerobic conditions. nih.gov Quantitative RT-PCR and β-galactosidase assays revealed that lpxO expression in the wild-type strain is significantly reduced in the absence of oxygen. nih.gov This regulatory mechanism ensures that the cell does not expend energy producing the LpxO enzyme when one of its essential substrates, oxygen, is unavailable. nih.gov The regulation occurs through the direct binding of Fnr and ArcA to specific elements within the lpxO promoter region. nih.gov Inactivation of the fnr gene leads to a loss of this oxygen-dependent regulation. nih.gov

The regulatory role of oxygen and its mediators ArcA and Fnr on lipid A modifications is a critical adaptive mechanism for bacteria like Salmonella that encounter low-oxygen environments during infection. nih.govuchile.cl In other bacteria, such as Pseudomonas aeruginosa which possesses two lpxO genes (lpxO1 and lpxO2), the regulation appears to be different, with lpxO2 expression being specifically upregulated during in vivo airway infection, suggesting distinct regulatory pathways for each gene. asm.org

Table 1: Regulation of lpxO Expression by Environmental Oxygen

Interplay with Lipid A Acyltransferases (e.g., LpxL2)

The formation of this compound is not an isolated event but is critically dependent on the prior action of specific lipid A late acyltransferases. nih.govnih.gov The enzyme LpxO requires a specific substrate: a myristoyl (C14) chain attached at the 2'-position of the lipid A precursor. nih.govnih.gov The transfer of this myristate is catalyzed by a late acyltransferase known as LpxL2. nih.govresearchgate.net

In bacteria such as Klebsiella pneumoniae, the genome encodes two distinct orthologues of the E. coli LpxL enzyme, designated LpxL1 and LpxL2. nih.govnih.gov Through genetic and mass spectrometry analyses, it has been demonstrated that LpxL1 is responsible for adding a laurate (C12) chain, while LpxL2 specifically catalyzes the transfer of a myristate (C14) chain to the 2' R-3-hydroxymyristoyl group of the immature lipid A molecule. nih.govresearchgate.net

The interplay is sequential and obligatory: LpxL2 must first add the myristate chain, which then becomes the substrate for the LpxO dioxygenase to hydroxylate, forming the final this compound moiety. nih.govnih.gov This dependency is clearly observed in lpxL2 mutant strains. In K. pneumoniae, a mutant lacking lpxL2 fails to produce lipid A containing this compound, even though the lpxO gene is present and functional. nih.govnih.gov The absence of the myristate substrate transferred by LpxL2 prevents LpxO from performing its catalytic function. nih.govnih.gov This demonstrates that the contribution of LpxL2 to the final lipid A structure is a prerequisite for the LpxO-mediated hydroxylation. nih.govnih.gov This functional link between a late acyltransferase and the LpxO hydroxylase is a key step in the biosynthesis of this specific lipid A modification. nih.gov

Metabolic Pathways Integration

Connection to Lipopolysaccharide Biosynthesis Pathways (e.g., KEGG pathway map00540)

The synthesis of this compound is an integral part of the lipopolysaccharide (LPS) biosynthesis pathway, a fundamental process for the formation of the outer membrane in most Gram-negative bacteria. genome.jp The Kyoto Encyclopedia of Genes and Genomes (KEGG) database explicitly places the formation of (S)-2-Hydroxymyristate-modified lipid A (KEGG Compound: C22003) within the Lipopolysaccharide biosynthesis pathway, designated as map00540. genome.jpkegg.jpgenome.jp

The enzyme responsible for this modification, LpxO, is classified in KEGG as a beta-hydroxylase (KO: K12979) and is a component of the "Lipopolysaccharide biosynthesis proteins" hierarchy. kegg.jp Its specified reaction (R12210) is the 2-hydroxylation of an ester-linked acyl chain on a Kdo2-lipid-A precursor. kegg.jp The pathway map illustrates that lipid A undergoes a series of modifications, including acylation, deacylation, and phosphorylation changes, in response to environmental signals. researchgate.net The hydroxylation of the secondary myristate chain by LpxO is one such regulated modification that diversifies the final structure of lipid A. researchgate.net This connection firmly establishes the formation of this compound not as an independent metabolic event but as a defined step in the complex assembly line of LPS maturation. genome.jpgenome.jp

Role in Fatty Acid and Lipid Metabolism

2-Hydroxymyristic acid, also known as α-hydroxytetradecanoic acid, is classified as a long-chain hydroxy fatty acid and is involved in broader fatty acid and lipid metabolism. hmdb.cafoodb.ca Its biosynthesis by LpxO is a direct modification of a fatty acyl chain, linking it to the metabolic fate of fatty acids within the cell. acs.orglipidmaps.org In some bacteria like Sphingomonas paucimobilis, a soluble fatty acid α-hydroxylase has been identified that can directly oxidize myristate to this compound in the presence of NADH and molecular oxygen, demonstrating a direct role in fatty acid processing. nih.gov

Once formed, 2-hydroxymyristic acid can be metabolically activated to its coenzyme A derivative, 2-hydroxymyristoyl-CoA. hmdb.ca This activated form is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase, an enzyme that catalyzes the covalent attachment of myristate to proteins (N-myristoylation). hmdb.ca This inhibitory role indicates that this compound can modulate other cellular processes that are dependent on fatty acid modifications. Furthermore, hydroxylated fatty acids, including β-hydroxymyristate, have been observed as metabolic intermediates during states of incomplete fatty acid β-oxidation, highlighting their position within fatty acid metabolic pathways. physiology.org

Table 2: Compound Names Mentioned in the Article

Biological Roles and Mechanistic Insights

Role in Bacterial Virulence and Pathogenicity

The compound 2-hydroxymyristate is a key player in the structural and functional adaptations of certain Gram-negative bacteria, significantly influencing their ability to cause disease. This 2-hydroxy fatty acid is primarily found as a component of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the bacterial outer membrane.

Contribution to Outer Membrane Integrity and Permeability Barrier Function

The incorporation of a 2-hydroxyl group onto the myristate acyl chain of lipid A enhances the integrity and barrier function of the bacterial outer membrane. This modification, catalyzed by the dioxygenase LpxO, is observed in several Gram-negative pathogens, including Salmonella enterica serovar Typhimurium. acs.orgnih.govasm.org The presence of the S-2-hydroxymyristate moiety is thought to increase hydrogen bonding between adjacent lipid A molecules. acs.orgnih.gov This enhanced interaction strengthens the outer membrane, making it more resistant to penetration by certain molecules. acs.orgnih.gov

Studies have shown that the remodeling of lipid A, which includes the addition of a 2-OH group, results in a more robust permeability barrier. asm.org This is particularly important for bacterial survival in environments with low divalent cation concentrations or in the presence of cationic peptides. asm.org The increased barrier property conferred by this compound-containing lipid A is crucial for pathogens to withstand the harsh conditions encountered within a host. asm.org For instance, in Salmonella, the PhoPQ two-component system regulates modifications to lipid A, including the LpxO-catalyzed 2-hydroxylation, leading to a less permeable outer membrane. asm.org However, deletion of the lpxO gene in Salmonella typhimurium did not, by itself, significantly compromise outer membrane integrity under standard laboratory growth conditions. acs.org

In Acinetobacter baumannii, mutations that lead to reduced acylation of the lipooligosaccharide (LOS), which can involve hydroxymyristate, are known to increase the fluidity of the lipid bilayer. nih.govbiorxiv.org This suggests that the proper incorporation and modification of fatty acids like this compound are critical for maintaining the normal fluidity and function of the outer membrane.

Influence on Resistance to Antimicrobial Peptides

A primary mechanism by which this compound contributes to bacterial virulence is by increasing resistance to host-derived cationic antimicrobial peptides (CAMPs). wikipedia.orgmdpi.comnih.govfrontiersin.org These peptides are a fundamental component of the innate immune system. Bacteria have evolved various strategies to counteract CAMPs, including the modification of their cell surface.

The addition of this compound to lipid A, often in conjunction with other modifications like palmitoylation, increases the hydrophobicity of the outer membrane. wikipedia.orgnih.govfrontiersin.orgnih.gov This increased hydrophobicity is believed to hinder the ability of CAMPs to insert into and disrupt the bacterial membrane. wikipedia.org For example, Salmonella species can add myristate to Lipid A with this compound, which is thought to slow or prevent the insertion of antimicrobial peptides and the formation of pores. wikipedia.org

The PhoP-PhoQ two-component regulatory system in Salmonella typhimurium is a key regulator of this resistance mechanism. plos.orgnih.gov It controls several lipid A modifications, including the addition of this compound, which collectively diminish the negative charge and increase the hydrophobicity of the bacterial surface, thereby conferring resistance to CAMPs. nih.gov In Acinetobacter baumannii, the addition of palmitate to the R-2-hydroxymyristate of lipid A also increases outer membrane hydrophobicity and resistance to CAMPs like polymyxins. frontiersin.orgnih.gov

The table below summarizes the effect of lipid A modifications, including the presence of this compound, on antimicrobial peptide resistance in select Gram-negative bacteria.

| Bacterial Species | Lipid A Modification Involving this compound | Regulatory System | Effect on Antimicrobial Peptide Resistance |

| Salmonella enterica serovar Typhimurium | Addition of this compound to lipid A. nih.govresearchgate.net | PhoP-PhoQ plos.orgnih.gov | Increased resistance to cationic antimicrobial peptides. nih.gov |

| Acinetobacter baumannii | Palmitoylation of the R-2-hydroxymyristate of lipid A. frontiersin.orgnih.gov | Not specified | Increased resistance to polymyxins. frontiersin.orgnih.gov |

| Pseudomonas aeruginosa | Presence of secondary S-2-hydroxyacyl chains in lipid A. acs.orgnih.gov | PhoPQ mdpi.comnih.gov | Contributes to a more robust permeability barrier. mdpi.comnih.gov |

Direct and Indirect Mechanisms in Bacterial Pathogenesis

The presence of this compound in the bacterial outer membrane contributes to pathogenesis through both direct and indirect mechanisms.

Direct Mechanisms: The primary direct mechanism is the fortification of the outer membrane, which acts as a physical barrier against host defenses. asm.orgmicrobiologyresearch.org As detailed previously, this includes enhanced resistance to the lytic action of CAMPs and a general decrease in permeability to noxious compounds. asm.orgwikipedia.org

Indirect Mechanisms: Indirectly, this compound is part of a broader strategy of surface remodeling controlled by virulence-associated regulatory systems like PhoP-PhoQ. nih.govasm.org Activation of this system in response to host environments triggers a suite of modifications to the bacterial cell surface, including the synthesis of this compound-containing lipid A. researchgate.netoup.com These changes help the bacterium to survive within host cells, such as macrophages. nih.gov

Furthermore, it has been hypothesized that this compound chains released from LPS within infected macrophages could be converted to 2-hydroxymyristoyl-CoA. capes.gov.br This molecule is a known potent inhibitor of protein N-myristoyltransferase (NMT), an enzyme crucial for the function of many eukaryotic proteins involved in signal transduction. capes.gov.br Inhibition of host NMT could potentially disrupt host cell signaling pathways, thereby aiding the pathogen.

Role in Host-Pathogen Interactions

The modification of lipid A with this compound is a significant factor in the intricate interplay between bacteria and their hosts. By altering the bacterial surface, this compound helps pathogens evade the host's innate immune system. researchgate.netasm.org

The innate immune system recognizes conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). nih.gov Lipid A is a potent PAMP that is recognized by the Toll-like receptor 4 (TLR4)/MD-2 complex in mammals, triggering a strong inflammatory response. researchgate.net Bacteria can alter their lipid A structure, for instance, by hydroxylation, to modulate this recognition and dampen the host immune response, thereby facilitating immune evasion. researchgate.netresearchgate.net

The ability of bacteria like Salmonella to modify their lipid A with this compound is particularly important for their survival within the host. oup.comcapes.gov.br These modifications, controlled by systems that sense the host environment, represent a key adaptive strategy for pathogens to persist and cause disease. caister.com

Molecular and Cellular Mechanisms of Action

Inhibition of Protein N-Myristoyltransferase (NMT) Activity

While its role in bacterial membranes is structural, this compound also has a well-characterized biochemical activity as an inhibitor of protein N-myristoyltransferase (NMT). nih.govebi.ac.ukfrontiersin.org NMT is a eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. nih.gov This modification, known as N-myristoylation, is crucial for protein-membrane interactions and signal transduction. nih.gov

2-Hydroxymyristic acid itself is a precursor to the active inhibitor. ebi.ac.uknih.govmdpi.com Inside the cell, it is metabolically activated by acyl-CoA synthetases to form 2-hydroxymyristoyl-CoA. ebi.ac.ukmdpi.comacs.org This CoA thioester analog of myristoyl-CoA is a potent inhibitor of NMT. mdpi.comresearchgate.net It binds to the myristoyl-CoA binding site of the enzyme, but the 2-hydroxy group prevents its transfer to the protein substrate, thereby blocking the catalytic cycle. mdpi.comresearchgate.net

The inhibitory potency of the CoA-activated form is significant, with an estimated in vitro Ki of 45 nM. mdpi.comresearchgate.net In contrast, the unesterified 2-hydroxymyristic acid has a much lower affinity for the enzyme. researchgate.net Despite this, application of 2-hydroxymyristic acid to cells has been widely used to inhibit N-myristoylation in cellular studies, as it is readily taken up and converted to the active inhibitor. nih.govnih.govresearchgate.net However, some studies have noted that high concentrations of 2-hydroxymyristic acid can be cytotoxic and may not effectively inhibit N-myristoylation under all conditions. nih.gov

The table below provides a summary of the inhibitory characteristics of this compound and its activated form on NMT.

| Inhibitor Species | Mechanism of Action | Target Enzyme | Inhibitory Potency (Ki) |

| 2-Hydroxymyristic Acid | Precursor to the active inhibitor; requires metabolic activation. ebi.ac.uknih.govmdpi.com | Acyl-CoA Synthetases (for activation) | Low direct affinity for NMT. researchgate.net |

| 2-Hydroxymyristoyl-CoA | Potent inhibitor; binds to the myristoyl-CoA site and blocks acyl transfer. mdpi.comresearchgate.net | Protein N-Myristoyltransferase (NMT) | ~45 nM (in vitro). mdpi.comresearchgate.net |

Formation of 2-Hydroxymyristoyl-CoA as a Potent Inhibitor

2-Hydroxymyristic acid itself is a weak inhibitor of N-myristoyltransferase (NMT) in its free acid form. Its significant inhibitory activity is observed in cellular systems, which is attributed to its metabolic activation within the cell. nih.gov Cellular acyl-CoA synthetases convert 2-HMA into its thioester, 2-Hydroxymyristoyl-CoA (2-HM-CoA). nih.govplos.orgresearchgate.net This activated form is a highly potent, competitive inhibitor of NMT. nih.govacs.org The conversion to the CoA thioester results in a dramatic increase in inhibitory potency. Studies have shown that the in vitro Ki of 2-HM-CoA for NMT is approximately 45 nM, a potency about 45,000 times greater than its unesterified fatty acid precursor. nih.govnih.gov This metabolic conversion is a prerequisite for its biological activity, as 2-HMA itself does not effectively inhibit NMT in cell-free assays. nih.gov

Mechanistic Studies of NMT Inhibition Kinetics

Kinetic analyses have established that 2-Hydroxymyristoyl-CoA acts as a competitive inhibitor with respect to the natural substrate, myristoyl-CoA. nih.govacs.org The NMT enzyme operates via an ordered Bi-Bi reaction mechanism where myristoyl-CoA binds first, followed by the peptide substrate. nih.gov 2-HM-CoA competes with myristoyl-CoA for binding to the enzyme's acyl-CoA binding site. nih.govnih.gov Once bound, the 2-hydroxy group on the acyl chain prevents its transfer to the N-terminal glycine of substrate proteins. This effectively blocks the catalytic cycle of the enzyme. plos.orgnih.gov While the 2-HM-CoA analog binds to NMT, the enzyme can process it back to this compound via its inherent thioesterase activity, but the acyl chain itself is not a substrate for the subsequent transferase reaction, leading to the blockage of the enzyme. plos.org

Table 1: Comparative Inhibitory Constants (Ki) of Myristic Acid Analogs against NMT

| Compound | Form | Ki (nM) | Inhibition Type |

|---|---|---|---|

| 2-Hydroxymyristoyl-CoA | Acyl-CoA | 45 | Competitive |

| 2-Bromomyristoyl-CoA | Acyl-CoA | 450 | Competitive |

| 2-Fluoromyristoyl-CoA | Acyl-CoA | 200 | Competitive |

| 2-Bromomyristic Acid | Free Fatty Acid | 100,000 | Weak |

This table presents data on the in vitro inhibitory constants of various myristic acid analogs against N-myristoyltransferase (NMT), highlighting the significantly increased potency of the acyl-CoA forms. Data sourced from nih.govacs.org.

Impact on Protein N-Myristoylation and Protein-Membrane Association

By inhibiting NMT, 2-HMA effectively reduces or prevents the N-myristoylation of a multitude of cellular and viral proteins. researchgate.netnih.gov This lipid modification is crucial for mediating protein-membrane interactions and protein-protein interactions. Consequently, inhibiting this process can profoundly affect the subcellular localization and function of target proteins. nih.govnih.gov

However, the impact on membrane association is not uniform for all myristoylated proteins. For proteins that are dually acylated, the effect of inhibiting myristoylation alone can be less pronounced. A notable example is the alpha-subunit of the G-protein Gi1α, which is normally modified with both myristate and palmitate. nih.govnih.gov Studies in COS cells have shown that treatment with 2-HMA, while inhibiting myristoylation, did not prevent the subsequent palmitoylation or the membrane association of Gi1α. nih.govnih.govfrontiersin.orgaai.orgasm.org This suggests that for certain dually acylated proteins, palmitoylation can be sufficient to anchor the protein to the membrane. nih.gov In contrast, for proteins solely dependent on myristoylation for membrane targeting, such as the Src family kinases, inhibition by 2-HMA leads to their mislocalization to the cytosol. researchgate.net

Effects on Specific N-Myristoylated Proteins (e.g., p56lck, cGK II)

The consequences of NMT inhibition by 2-HMA have been studied for several specific proteins:

p56lck : This Src-family tyrosine kinase is critical for T-cell signaling and requires N-myristoylation for its localization to the plasma membrane. researchgate.net Treatment of T-cells with 2-HMA results in the synthesis of a non-myristoylated form of p56lck. researchgate.netwits.ac.za This unacylated protein is unable to associate with the membrane and is found in the cytosol. researchgate.net Furthermore, the cytosolic, non-myristoylated p56lck is less stable than its myristoylated counterpart and is subject to degradation, leading to a reduction in the total cellular levels of the kinase. researchgate.net

cGMP-dependent protein kinase II (cGK II) : This kinase is anchored to the plasma membrane via N-terminal myristoylation, which is essential for its function. nih.govmdpi.com Research has demonstrated that 2-HMA treatment promotes the localization of cGK II to the cytosol by inhibiting its myristoylation. researchgate.net This mislocalization prevents the kinase from accessing its membrane-bound substrates, thereby disrupting its signaling functions.

Considerations for Off-Target Effects in Enzyme Inhibition Studies

When utilizing 2-HMA as a research tool, it is crucial to consider its specificity and potential for off-target effects. Early studies indicated a degree of specificity, as 2-HMA was shown to inhibit the myristoylation of p56lck without affecting its post-translational palmitoylation. researchgate.net Similarly, it did not significantly inhibit protein palmitoylation in cultured cells, suggesting that its primary mode of action was not at the level of the acyl-CoA synthetases that activate fatty acids in general. nih.gov

Modulation of Cell Signaling Pathways

By preventing the N-myristoylation of key signaling proteins, 2-HMA can significantly modulate cellular signaling cascades. The mislocalization and destabilization of the T-cell specific tyrosine kinase p56lck, as described above, provides a clear example. researchgate.net By reducing the amount of functional p56lck at the plasma membrane, 2-HMA can dampen T-cell receptor (TCR) signaling, a critical pathway for initiating an adaptive immune response. researchgate.netnih.gov

Similarly, the inhibition of cGK II myristoylation and its subsequent shift to the cytosol disrupts cGMP-mediated signaling pathways at the plasma membrane. researchgate.net Given that over 100 human proteins are known to be N-myristoylated, including many kinases, G-protein alpha subunits, and calcium-binding proteins, the inhibition of their modification by 2-HMA has the potential to impact a wide array of signaling events. nih.govfrontiersin.org These pathways regulate diverse cellular processes such as cell growth, differentiation, and apoptosis. researchgate.netnews-medical.net However, due to the aforementioned concerns about off-target effects at the high concentrations often required for activity, attributing observed signaling changes solely to NMT inhibition can be challenging. nih.govfrontiersin.org

Proposed Role in Immune Evasion Mechanisms (e.g., Apoptosis of Immune Cells)

An intriguing proposed role for this compound is in the context of bacterial pathogenesis and immune evasion. The lipid A component of lipopolysaccharide (LPS) in certain Gram-negative bacteria, such as Salmonella typhimurium, is modified with this compound. acs.orgaai.org This modification, catalyzed by the bacterial enzyme LpxO, is known to reduce the inflammatory potential of LPS and increase bacterial resistance to host antimicrobial peptides. acs.orgaai.org

It has been hypothesized that during an infection, this compound released from bacterial LPS within host cells could be metabolically activated to 2-HM-CoA by the host's own enzymes. umanitoba.ca This bacterially-derived inhibitor could then target the host's N-myristoyltransferases, disrupting the function of host immune cells. By inhibiting the myristoylation of proteins essential for immune signaling, such as p56lck in T-cells, the pathogen could effectively dampen the host immune response, creating a mechanism for immune evasion. aai.orgcore.ac.uk

Furthermore, apoptosis, or programmed cell death, is a critical process in the immune system, involved in both the elimination of infected cells and the resolution of immune responses. nih.govnih.gov Pathogens have evolved numerous strategies to manipulate host cell apoptosis to their advantage, either by inhibiting it to ensure their own survival or by inducing it to eliminate immune cells. nih.gov By disrupting the function of myristoylated proteins, some of which are involved in apoptosis regulation, 2-HMA and its derivatives could play a role in this process. For instance, deregulation of p56lck signaling in thymocytes, which can be caused by its mislocalization, is known to affect T-cell survival and apoptosis. nih.gov

Influence on Lipid A Bioactivity and Innate Immune Receptor Recognition (e.g., TLR4)

The acylation pattern of lipid A, the bioactive component of lipopolysaccharide (LPS) in Gram-negative bacteria, is a critical determinant of its ability to stimulate the host's innate immune system. The number, length, and position of acyl chains, including the presence of this compound, profoundly influence the recognition of lipid A by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2), which can trigger a potent inflammatory response. nih.govfrontiersin.orgnih.gov

The canonical structure of lipid A that elicits a strong immune response, such as that from Escherichia coli, is hexa-acylated. frontiersin.orgpnas.org This structure typically includes four primary (R)-3-hydroxyacyl chains and two secondary acyl chains. nih.gov The precise architecture of these acyl chains dictates how lipid A interacts with the TLR4/MD-2 complex, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. nih.govpnas.org

The presence of a this compound moiety, introduced by the enzyme LpxO, is a significant modification observed in the lipid A of several bacterial species, including Salmonella and Pseudomonas aeruginosa. acs.orgresearchgate.net This hydroxylation of a myristate chain adds a hydroxyl group that can alter the molecule's interaction with host receptors. acs.orgfrontiersin.org

Detailed Research Findings:

Agonistic versus Antagonistic Activity: Hexa-acylated lipid A is a potent agonist of human TLR4, while under-acylated forms, such as tetra-acylated lipid A, can act as antagonists, inhibiting TLR4 signaling. frontiersin.orgpnas.org The specific positioning of the remaining acyl chains is crucial for this antagonistic activity.

Role of Secondary Acyl Chains: The presence and location of secondary acyl chains are vital for robust TLR4 activation. oup.combiorxiv.org Studies using engineered E. coli strains producing lipid A with varying acylation patterns have shown that the removal of secondary acyl chains leads to a significant reduction in cytokine induction. nih.gov

Differential Recognition by TLR4 and Caspase-11: Intriguingly, the location of specific secondary acyl chains can lead to differential recognition by the extracellular sensor TLR4/MD-2 and the cytosolic sensor caspase-11. For instance, in Yersinia pestis, the C16:1 secondary acyl chain is critical for TLR4 activation, whereas a secondary acyl chain at the 3' position is more important for caspase-11 activation. nih.gov

Impact of 2-Hydroxylation: The hydroxylation of the myristate chain to form this compound can modulate the immune response. In some contexts, this modification is associated with increased virulence. For example, the presence of this compound on the endotoxins of Enterobacter cloacae complex has been linked to mortality in neonatal sepsis. nih.gov Alterations in lipid A 2-hydroxylation in P. aeruginosa have been shown to impact cytokine responses in a site-specific manner. researchgate.net

Combinatorial Effects of Modifications: The ultimate bioactivity of lipid A is determined by the combination of all its structural modifications, not just the presence or absence of a single group. The interplay between acylation, phosphorylation, and other modifications creates a complex code that is interpreted by the innate immune system. pnas.org For example, the enzyme PagP can add a palmitate chain to the lipid A, which can alter its immunogenicity. wikipedia.org

Interactive Data Table: Lipid A Acylation and TLR4/MD-2 Recognition

The following table summarizes the impact of different lipid A structures on the activation of the TLR4/MD-2 complex, highlighting the importance of the number and position of acyl chains.

| Lipid A Source/Type | Acylation Pattern | Bioactivity (TLR4/MD-2 Activation) | References |

| Escherichia coli (wild-type) | Hexa-acylated | Strong Agonist | frontiersin.orgpnas.org |

| Yersinia pestis (grown at 37°C) | Tetra-acylated | Antagonist | frontiersin.org |

| E. coli mutant (penta-acylated) | Penta-acylated | Weak Agonist/Reduced Activity | nih.govpnas.org |

| Salmonella typhimurium (with this compound) | Modified Hexa-acylated | Modulated Agonist | acs.orgresearchgate.net |

| P. aeruginosa (PagL-deficient) | Hepta-acylated | Increased Pro-inflammatory Response | researchgate.net |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the three-dimensional structure and connectivity of atoms within the 2-hydroxymyristate molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard. bhu.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insights into the chemical environment of individual protons and carbon atoms, which is crucial for the unambiguous structural assignment of this compound. ethz.ch This is achieved through a variety of one-dimensional and two-dimensional NMR experiments.

One-dimensional NMR techniques form the foundation of structural analysis for this compound.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H-NMR spectrum of this compound, distinct signals are expected for the proton attached to the hydroxyl-bearing carbon (C2), the long aliphatic chain protons, and the terminal methyl group protons. libretexts.org The chemical shift of the proton at the C2 position is a key indicator of the hydroxyl group's location.

¹³C-NMR (Carbon-13 NMR): This method details the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atom attached to the hydroxyl group (C2) and the carbonyl carbon of the carboxylic acid (C1) will have characteristic chemical shifts that are significantly different from the carbons in the long alkyl chain. nih.gov Predicted ¹³C-NMR spectra are available in public databases.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a specialized ¹³C-NMR experiment that helps in distinguishing between CH, CH₂, and CH₃ groups. This is particularly useful for confirming the assignments made in the standard ¹³C-NMR spectrum of this compound by identifying the single CH group at the C2 position and the numerous CH₂ groups in the fatty acid tail.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted data from various sources. Actual experimental values may vary based on solvent and other conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | ~176-180 |

| C2 (CH-OH) | ~4.0-4.2 | ~70-72 |

| C3 (CH₂) | ~1.6-1.8 | ~34-36 |

| C4-C12 (CH₂) | ~1.2-1.4 | ~22-32 |

| C13 (CH₂) | ~1.2-1.4 | ~22-23 |

| C14 (CH₃) | ~0.8-0.9 | ~14 |

Two-dimensional NMR experiments provide correlational data that reveals how different atoms are connected within the this compound molecule, offering a more complete picture of its structure. nmr.tips

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. tecmag.com For this compound, a COSY spectrum would show a cross-peak between the proton on C2 and the protons on the adjacent C3, confirming their connectivity. acdlabs.comacdlabs.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nanalysis.comcolumbia.edu In the HSQC spectrum of this compound, a cross-peak would appear connecting the ¹H signal of the proton at C2 with the ¹³C signal of the C2 carbon. nbrc.ac.inblogspot.com This is a powerful tool for assigning the signals in the ¹H and ¹³C spectra to the correct atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edunyu.edustackexchange.com For this compound, an HMBC spectrum would show correlations from the proton on C2 to the carbonyl carbon (C1) and the C3 carbon, which is invaluable for confirming the position of the hydroxyl group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org While more critical for complex molecules with defined stereochemistry, NOESY can provide information about the spatial arrangement of the fatty acid chain in certain conformations. acdlabs.comnih.gov

One-Dimensional (1D) NMR (e.g., 1H-NMR, 13C-NMR, DEPT)

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nist.gov

GC-MS is a widely used method for the analysis of fatty acids, including this compound. nih.gov In this technique, the compound is first vaporized and separated from other components in a mixture by gas chromatography before being introduced into the mass spectrometer. nist.gov To improve volatility and thermal stability, this compound is often derivatized, for instance, by creating trimethylsilyl (B98337) (TMS) ethers. nih.gov

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. nih.gov Furthermore, the molecule will fragment in a predictable manner upon ionization, and the resulting fragmentation pattern provides a "fingerprint" that can be used for identification. nist.gov Analysis of these fragments helps to confirm the presence of the hydroxyl group and the length of the fatty acid chain. nih.gov Research has utilized GC-MS to identify 2-hydroxymyristic acid as a component of lipid A in certain bacteria. nih.gov

Table 2: Key Mass Fragments in the GC-MS Analysis of Derivatized this compound Fragmentation patterns can vary based on the type of derivatization and the ionization method used.

| Derivative | Fragment (m/z) | Interpretation |

| TMS-derivatized | [M]+ | Molecular ion |

| [M-15]+ | Loss of a methyl group from TMS | |

| Specific fragments | Resulting from cleavage at the C-C bonds adjacent to the hydroxyl group |

MALDI-TOF MS is a soft ionization technique that is particularly useful for analyzing large and non-volatile molecules, such as lipid A, which can contain this compound. researchgate.netnih.gov In this method, the sample is co-crystallized with a matrix material. A pulsed laser is used to desorb and ionize the sample, and the time it takes for the ions to travel to the detector is measured to determine their mass-to-charge ratio. nih.gov

This technique has been instrumental in studies identifying this compound as a structural component of the lipid A moiety of lipopolysaccharides (LPS) in various bacteria. nih.gov The high mass accuracy of TOF analyzers allows for the precise determination of the molecular weight of lipid A species, and the presence of this compound can be inferred from the mass difference compared to lipid A species lacking this modification. nih.govnih.gov Recent studies have highlighted the use of MALDI-TOF MS as a rapid method to detect the presence of this compound on lipid A, which has been linked to the virulence of certain bacterial strains. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of macromolecules like this compound, as it minimizes fragmentation during ionization. wikipedia.org This method involves the production of ions by applying a high voltage to a liquid to create an aerosol. wikipedia.org ESI is particularly advantageous as it can generate multiple-charged ions, which extends the mass range of the analyzer to accommodate larger molecules. wikipedia.org

In the context of this compound analysis, ESI-MS is often coupled with liquid chromatography (LC) to form LC-ESI-MS. nih.gov This combination allows for the separation of this compound from other components in a complex mixture before it enters the mass spectrometer for detection and quantification. nih.govthermofisher.com The process involves the transfer of ions from the solution phase into the gaseous phase through three main steps: the dispersal of a fine spray of charged droplets, solvent evaporation, and finally, the ejection of ions from the highly charged droplets. nih.gov Neutral compounds like this compound can be ionized through protonation or cationization in solution or the gas phase, enabling their analysis by ESI-MS. nih.gov

The development of ESI-MS has been a significant advancement for the analysis of biological macromolecules, a contribution recognized by the Nobel Prize in Chemistry awarded to John Bennett Fenn in 2002. libretexts.org The technique's ability to retain solution-phase information into the gas phase is another key advantage. wikipedia.org

Ultra-High-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF)

Ultra-high-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (QTOF) tandem mass spectrometry (MS/MS) represents a powerful and high-resolution analytical platform for the comprehensive analysis of lipids, including this compound. mdpi.com This technique combines the superior separation efficiency of UPLC with the high mass accuracy and sensitivity of QTOF-MS. mdpi.commdpi.com

UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) compared to traditional HPLC, resulting in higher peak resolution, faster analysis times, and increased sensitivity. The QTOF mass spectrometer provides high-resolution and accurate mass measurements, which are critical for the confident identification of compounds like this compound in complex biological samples. mdpi.comnih.gov The coupling of these two technologies allows for untargeted lipidomics analysis, enabling the identification and quantification of a wide array of lipids. mdpi.com

This methodology has been successfully applied in various research areas, including the analysis of skin surface lipids and the characterization of chemical constituents in traditional medicines. mdpi.comnih.gov The high selectivity of QTOF-MS can reduce the impact of matrix effects, leading to more accurate quantification. mdpi.com The ability to perform tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions, further confirming the identity of the analyte.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and purification of this compound from complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds without decomposition. wikipedia.org In GC, a sample is vaporized and injected into a carrier gas (the mobile phase), which then flows through a column containing the stationary phase. wikipedia.org The separation is based on the differential partitioning of the analytes between the two phases. innovatechlabs.com

For the analysis of fatty acids like this compound, derivatization is often required to increase their volatility. This typically involves converting the carboxylic acid group into a more volatile ester, such as a methyl ester. The resulting fatty acid methyl esters (FAMEs) are then amenable to GC analysis.

The separated components are detected as they elute from the column, producing a chromatogram where each peak corresponds to a different compound. innovatechlabs.com The retention time, the time it takes for a compound to travel through the column, is a key parameter used for identification. innovatechlabs.com For enhanced identification, GC is frequently coupled with mass spectrometry (GC-MS), which provides mass spectral data for each separated peak, allowing for confident compound identification. libretexts.org Temperature programming, where the column temperature is increased during the analysis, is often employed to effectively separate mixtures with a wide range of boiling points. libretexts.org

Liquid Chromatography (LC)

Liquid chromatography (LC) is a versatile separation technique widely used for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile, such as this compound. thermofisher.com In LC, the mobile phase is a liquid that carries the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the interactions of the analytes with both the stationary and mobile phases. thermofisher.com

High-performance liquid chromatography (HPLC) is a widely used form of LC that employs high pressure to force the mobile phase through the column, leading to faster and more efficient separations. thermofisher.com Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is a common mode for separating fatty acids. nih.gov

LC is frequently coupled with mass spectrometry (LC-MS), a powerful combination that enhances the analytical capabilities for both identification and quantification. wikipedia.orgelgalabwater.com LC-MS is particularly well-suited for analyzing complex biological samples and can provide a high degree of sensitivity and selectivity. wikipedia.orgelgalabwater.com The development of two-dimensional liquid chromatography (2D-LC) offers even greater resolving power by using two different LC columns with distinct separation mechanisms. chromatographyonline.com

Flash Chromatography for Isolation

Flash chromatography is a rapid and efficient purification technique used for isolating compounds from a chemical mixture. extraktlab.com It is a form of preparative liquid chromatography that utilizes moderate pressure, often from a compressed gas like nitrogen, to drive the mobile phase through a column containing the stationary phase (commonly silica (B1680970) gel). pharmatutor.org This increased flow rate significantly reduces the purification time compared to traditional gravity-fed column chromatography. pharmatutor.org

The basic principle of flash chromatography relies on the differential solubility and affinity of the compounds in the mixture for the stationary and mobile phases. extraktlab.com Compounds with a lower affinity for the stationary phase and higher solubility in the mobile phase travel through the column more quickly, allowing for their separation from more strongly retained compounds. extraktlab.com

This technique is particularly useful for the preparative isolation of specific compounds, such as this compound, from reaction mixtures or natural product extracts. pharmatutor.orgemory.edu The process involves loading the sample onto the column and eluting it with a suitable solvent system, collecting the separated fractions as they exit the column. rochester.edu The choice of solvent is critical for achieving good separation and is often optimized using thin-layer chromatography (TLC) prior to running the flash column. chemistryviews.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) | Flash Chromatography |

|---|---|---|---|

| Principle | Separation of volatile compounds in the gas phase. wikipedia.org | Separation of compounds in the liquid phase based on interactions with stationary and mobile phases. thermofisher.com | Rapid liquid chromatography using pressure to increase solvent flow for preparative separation. pharmatutor.org |

| Sample Volatility | Requires volatile or derivatized samples. wikipedia.org | Suitable for non-volatile and thermally labile compounds. thermofisher.com | Suitable for compounds soluble in the mobile phase. extraktlab.com |

| Primary Use | Analytical separation and quantification. wikipedia.org | Analytical separation, quantification, and purification. elgalabwater.com | Preparative isolation and purification. extraktlab.com |

| Detection | Commonly coupled with Flame Ionization Detector (FID) or Mass Spectrometry (MS). wikipedia.org | Often coupled with UV-Vis, Diode Array Detector (DAD), or Mass Spectrometry (MS). elgalabwater.com | Fractions are typically collected and analyzed separately (e.g., by TLC or LC-MS). rochester.edu |

| Throughput | Generally high for automated systems. | Varies; UPLC offers very high throughput. | High for purification purposes. pharmatutor.org |

Metabolomic Profiling Approaches

Metabolomic profiling is a comprehensive analytical approach aimed at the systematic identification and quantification of the complete set of small-molecule metabolites (the metabolome) within a biological system. baker.edu.au This powerful strategy is employed to understand the metabolic state of an organism and to identify biomarkers associated with specific conditions or responses. nih.gov

Untargeted metabolomics, in particular, seeks to measure as many metabolites as possible in a sample to identify statistically significant differences between experimental groups. thermofisher.com This approach typically involves a workflow of profiling to find significant variations, followed by compound identification and biological interpretation. thermofisher.com

Advanced analytical platforms, such as GC-MS and LC-MS, are the cornerstones of metabolomic studies. nih.govthermofisher.com These techniques provide the necessary sensitivity and resolution to detect and identify a wide range of metabolites, including this compound, in complex biological matrices like plasma or tissue extracts. baker.edu.aunih.gov Multivariate statistical methods, such as principal component analysis (PCA) and orthogonal partial least-squares discriminant analysis (OPLS-DA), are then used to analyze the large datasets generated and to pinpoint the metabolites that are most influential in distinguishing between different biological states. frontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxymyristate |

| Fatty Acid Methyl Esters (FAMEs) |

Targeted Metabolomics for this compound and its Metabolites

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, offering high sensitivity and specificity for quantification. For this compound, this approach is frequently employed in studies of bacterial lipopolysaccharides (LPS), where it is a key component of the lipid A moiety in certain Gram-negative bacteria. researchgate.netpnas.org

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the targeted analysis of this compound. researchgate.netnih.gov In this method, the fatty acid constituents of a sample, such as the lipid A portion of LPS, are first hydrolyzed. nih.gov The released fatty acids, including this compound, are then chemically modified through derivatization to increase their volatility for gas chromatography. nih.govacs.org The derivatized compounds are separated by the gas chromatograph and subsequently identified and quantified by the mass spectrometer. acs.org This method has been successfully used to confirm the presence and structure of this compound in bacterial samples. nih.govacs.org For instance, research on Salmonella typhimurium and Klebsiella pneumoniae has utilized GC-MS to identify this compound as a modification of the lipid A structure. pnas.orgnih.gov

Another powerful tool for the targeted analysis of this compound, particularly within the intact lipid A molecule, is Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry. researchgate.netnih.gov This technique allows for the rapid analysis of the molecular weight of lipid A species directly from bacterial colonies or purified LPS extracts. nih.govasm.org The presence of this compound results in a characteristic mass shift that can be readily detected. researchgate.net This approach has been instrumental in identifying this compound as a potential virulence factor in species like Enterobacter bugandensis, linking its presence to fatal septic shock in neonates. researchgate.netnih.gov MALDI-TOF provides a high-throughput method to screen bacterial isolates for this specific lipid A modification. nih.govasm.org

Electrospray ionization mass spectrometry (ESI-MS) is also employed, often coupled with liquid chromatography (LC) or used for direct infusion analysis, to characterize lipid A structures containing this compound. nih.gov

| Analytical Platform | Application | Key Findings Related to this compound |

| GC-MS | Quantification and structural confirmation of hydrolyzed fatty acids. | Confirmed the generation of this compound in in vitro enzymatic assays with LpxO and its presence in bacterial lipid A. pnas.orgnih.govacs.org |

| MALDI-TOF MS | Rapid screening and characterization of intact lipid A molecules. | Identified this compound modification in Enterobacter species and correlated its presence with clinical outcomes like neonatal sepsis. researchgate.netnih.gov |

| ESI-MS | Detailed structural analysis of lipid A and its fragments. | Characterized the specific location of the this compound moiety on the lipid A backbone of various bacteria. nih.gov |

Untargeted Metabolomics for Broader Contextual Analysis

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to provide a comprehensive snapshot of the metabolic state. cmbio.ionih.gov This hypothesis-generating approach can reveal unexpected metabolic perturbations and identify novel biomarkers. In this context, this compound may be identified as one of many altered metabolites in a given condition, providing a broader understanding of the pathways it is involved in.

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a primary platform for untargeted metabolomics, valued for its high sensitivity, specificity, and resolving power. animbiosci.org In one untargeted study of non-obese patients with non-alcoholic fatty liver disease (NAFLD), 2-hydroxymyristic acid was identified as a significantly downregulated metabolite compared to healthy controls. bezmialem.edu.tr This finding suggests potential alterations in fatty acid hydroxylation or protein N-myristoylation pathways in the context of NAFLD. bezmialem.edu.tr

The strength of untargeted metabolomics lies in its ability to place the presence or altered level of a specific compound like this compound into a larger biological context, highlighting associated metabolic pathways that might warrant further, more targeted investigation. cmbio.ionih.gov

Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical for reliable metabolomic analysis, ensuring the efficient and reproducible extraction of target analytes from complex biological matrices like plasma, tissues, or bacterial cultures. nih.govox.ac.uk For fatty acids like this compound, analysis by GC-MS is complicated by their low volatility and polar nature, which can cause poor chromatographic separation and peak tailing. nih.govrestek.com Therefore, a crucial step in the analytical workflow is derivatization.

Derivatization chemically modifies the analyte to make it more suitable for analysis by increasing its volatility and thermal stability. restek.comnih.gov This is typically achieved by converting the polar carboxylic acid and hydroxyl groups into non-polar esters and ethers. nih.gov

Several derivatization methods are commonly used for fatty acids, including this compound, prior to GC-MS analysis:

Methylation: This process converts fatty acids into fatty acid methyl esters (FAMEs). Reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) or boron trifluoride in methanol (B129727) (BF₃-MeOH) are widely used. nih.govmdpi.com TMSH allows for a rapid and automated derivatization process, while BF₃-MeOH is a well-established method that requires heating. restek.comnih.govmdpi.com

Silylation: This method replaces active hydrogens on carboxylic and hydroxyl groups with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common. restek.comresearchgate.net Silylation is effective for a wide range of compounds, including hydroxy fatty acids, as it derivatizes both the carboxyl and hydroxyl groups. restek.com

Pentafluorobenzyl (PFB) Esterification: Derivatization with pentafluorobenzyl bromide (PFB-Br) creates PFB esters. nih.gov This method is particularly suited for analysis using negative chemical ionization (NCI) GC-MS, which can provide very high sensitivity for detecting trace amounts of fatty acids. nih.gov

The choice of derivatization reagent depends on the specific analytical goals, the nature of the sample, and the available instrumentation.

| Derivatization Reagent | Target Functional Groups | Resulting Derivative | Key Advantages |

| Boron Trifluoride-Methanol (BF₃-MeOH) | Carboxylic Acids | Fatty Acid Methyl Ester (FAME) | Well-established method for FAME analysis. restek.commdpi.com |

| Trimethyl Sulfonium Hydroxide (TMSH) | Carboxylic Acids | Fatty Acid Methyl Ester (FAME) | Allows for rapid, high-throughput, and automated derivatization. nih.gov |

| BSTFA / MSTFA | Carboxylic Acids, Hydroxyls, Amines | Trimethylsilyl (TMS) Ester/Ether | Derivatizes multiple functional groups, suitable for hydroxy fatty acids. restek.comresearchgate.net |

| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids | Pentafluorobenzyl (PFB) Ester | Enables highly sensitive detection via negative chemical ionization (NCI) GC-MS. nih.gov |

Synthetic and Derivatization Strategies for Research Applications

In Vitro Enzymatic Synthesis for Mechanistic Studies

The enzymatic synthesis of 2-hydroxymyristate in a controlled laboratory setting has been crucial for elucidating the biochemical mechanism of its formation. This process centers on the lipid A 2-hydroxylase, LpxO, an iron- and α-ketoglutarate-dependent dioxygenase. nih.govnih.gov

To study its function, the gene for LpxO from bacteria like Salmonella typhimurium is cloned and expressed in a host organism that normally lacks it, such as Escherichia coli K-12. nih.govnih.govcapes.gov.br This allows for the production of the enzyme in quantities sufficient for biochemical analysis. Expression of the Salmonella lpxO gene confers upon E. coli the ability to produce lipid A containing this compound, confirming the gene's function. nih.govacs.org

LpxO is predicted to be an integral inner membrane protein with two transmembrane helices, one at each end, and an active site likely facing the cytoplasm. nih.govacs.org For purification and mechanistic studies, researchers have generated fusion proteins, such as a C-terminal hexa-histidine fusion construct, which has been shown to have in vitro activity comparable to the wild-type enzyme. nih.gov This modification facilitates the purification of the enzyme from the cell membrane extracts using affinity chromatography, allowing for direct assessment of its catalytic mechanism.

The first in vitro enzymatic assay for LpxO was developed to quantify its activity and identify its required substrates and cofactors. nih.gov The assay system was designed based on the predicted mechanism of LpxO as a Fe²⁺/O₂/α-ketoglutarate-dependent dioxygenase. nih.gov In these assays, membranes from E. coli strains over-expressing LpxO are used as the enzyme source to catalyze the hydroxylation of a lipid A precursor. nih.govacs.org

The reaction product, a mono-hydroxylated Kdo₂-lipid A derivative, is typically detected using a radiolabeled substrate, such as Kdo₂-[4′-³²P]-lipid A, followed by analysis with thin-layer chromatography. nih.gov The identity of the this compound moiety in the product is confirmed by methods like gas chromatography/mass spectrometry (GC/MS). nih.govacs.org The assay is absolutely dependent on the presence of α-ketoglutarate and a non-ionic detergent, such as Triton X-100. nih.gov Enzyme activity is stimulated by the addition of Fe²⁺ ions and inhibited by the iron chelator 2,2′-bipyridyl, confirming its classification as an iron-dependent dioxygenase. nih.govacs.org

| Component | Role/Description | Example Concentration/Condition | Source |

|---|---|---|---|

| Enzyme Source | Membranes from E. coli expressing recombinant LpxO | 0.5 mg/ml E. coli membranes | nih.gov |

| Substrate | Hexa-acylated Kdo₂-[4′-³²P]-lipid A | 4 µM | nih.gov |

| Cofactor (Metal) | Ferrous iron (Fe²⁺) | 10 µM Fe(NH₄)₂(SO₄)₂ | nih.gov |

| Cofactor (Co-substrate) | α-Ketoglutarate | 1 mM | nih.gov |

| Cofactor (Reductant) | Ascorbate | 2 mM | nih.gov |

| Reactant | Molecular Oxygen (O₂) | Aerobic conditions | nih.gov |

| Detergent | Triton X-100 (for solubilization/activity) | 0.2% | nih.gov |

| Inhibitor | 2,2′-Bipyridyl (Fe²⁺ chelator) | - | nih.gov |

Recombinant LpxO Expression and Purification

Chemical Synthesis of this compound and its Derivatives for Research

While enzymatic methods are ideal for studying the biosynthesis pathway, chemical synthesis provides a route to producing pure this compound and, crucially, its analogues for investigating biological function, particularly as enzyme inhibitors.

In biological systems, fatty acids like 2-hydroxymyristic acid are often metabolically activated to their coenzyme A (CoA) thioesters to become biologically active. nih.govchemfont.ca 2-Hydroxymyristoyl-CoA is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins. nih.govchemfont.ca To study this inhibition directly without relying on cellular activation, researchers have chemically synthesized 2-hydroxymyristoyl-CoA. nih.gov

These synthetic acyl-CoA analogues serve as powerful tools for in vitro enzyme kinetics. Studies have shown that synthetic 2-hydroxymyristoyl-CoA is a potent competitive inhibitor of NMT, demonstrating significantly greater potency than the free fatty acid form in cell-free assays. nih.gov The synthesis allows for the creation of various related analogues to probe structure-activity relationships.

| Compound | Inhibitor Type | Inhibitory Constant (Ki) | Source |

|---|---|---|---|

| 2-Hydroxymyristoyl-CoA | Competitive | 45 nM | nih.gov |

| 2-Fluoromyristoyl-CoA | Competitive | 200 nM | nih.gov |

| 2-Bromomyristoyl-CoA | Competitive | 450 nM | nih.gov |

| 2-Bromomyristic acid | Weak Inhibitor | 100 µM | nih.gov |

Derivatization for Enhanced Analytical Detection (e.g., Trimethylsilyl (B98337) Derivatives for GC/MS)

The direct analysis of this compound by gas chromatography-mass spectrometry (GC/MS) is challenging due to its low volatility and thermal instability, which are caused by the presence of the polar carboxyl and hydroxyl functional groups. researchgate.net To overcome this, a chemical modification process known as derivatization is employed. researchgate.netsigmaaldrich.com

For hydroxy fatty acids, the most common derivatization strategy for GC/MS analysis is trimethylsilylation. nih.govmdpi.com This process replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups. tcichemicals.com This conversion increases the molecule's volatility and thermal stability, making it suitable for GC analysis, and often results in better peak shape and detector response. researchgate.netsigmaaldrich.com The procedure typically involves treating the sample with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in a solvent like pyridine. mdpi.com For fatty acids, a two-step approach is common, where the acid is first converted to its methyl ester, followed by trimethylsilylation of the hydroxyl group. nih.govacs.org The resulting TMS derivatives produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification and quantification. nih.govunam.mx

| Parameter | Description | Source |

|---|---|---|

| Analytical Challenge | Low volatility and thermal instability of the underivatized molecule due to polar -OH and -COOH groups. | researchgate.net |

| Purpose of Derivatization | To increase volatility and thermal stability for gas chromatography. | researchgate.nettcichemicals.com |

| Common Method | Conversion to a Trimethylsilyl (TMS) derivative. Often performed after methylation of the carboxylic acid. | nih.govacs.org |

| Typical Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents. | sigmaaldrich.commdpi.com |

| Resulting Product | Trimethylsilyl ester/ether of this compound (or its methyl ester). | nih.govunam.mx |

Future Research Directions

Elucidating Undiscovered Biological Functions and Pathways

While the presence of 2-hydroxymyristate as a secondary acyl chain in the lipid A moiety of lipopolysaccharide (LPS) in certain Gram-negative bacteria is established, its full range of biological functions is far from completely understood. A primary research focus will be to move beyond its structural role and investigate its involvement in complex cellular processes.

Current evidence strongly links the this compound modification of lipid A to bacterial virulence and antimicrobial resistance. mdpi.commdpi.com For instance, in Klebsiella pneumoniae, this modification, governed by the PhoPQ regulatory system, contributes to colistin (B93849) resistance. mdpi.com However, the precise mechanisms by which this hydroxylated fatty acid alters membrane properties and interacts with host immune systems require further elucidation. A study on Enterobacter cloacae complex has associated the presence of this compound on endotoxins with mortality in neonates suffering from septic shock, highlighting its potential as a critical virulence factor. paris-saclay.fr

Future investigations should aim to answer several key questions:

Does free this compound or its derivatives act as signaling molecules? It has been proposed that liberated this compound could function as a signaling molecule during intracellular infections, a hypothesis that warrants rigorous testing. nih.gov

What is its role in metabolic diseases? Metabolomic studies have detected changes in hydroxylated fatty acids in conditions like type 2 diabetes, but the specific contribution of this compound to the pathophysiology of such diseases is currently unknown. nih.gov

How does it participate in sphingolipid metabolism? Sphingolipids are critical signaling molecules involved in numerous cellular processes, and understanding how this compound integrates into these pathways could reveal novel therapeutic targets for a variety of diseases, including cancer and neurodegenerative disorders. nih.govwikipedia.orgmdpi.com

Exploring these undiscovered pathways will likely reveal that this compound plays a more dynamic and influential role in biology than is currently appreciated.

Investigating Stereochemical Specificity in Biological Systems

Enzymatic reactions are often characterized by a high degree of specificity, including stereochemical specificity, where an enzyme acts on only one of a pair of stereoisomers. worthington-biochem.comwikipedia.org The enzymatic synthesis of this compound in bacteria presents a clear case for investigating this phenomenon.

The biosynthesis of the S-2-hydroxymyristate moiety in the lipid A of Salmonella typhimurium is an oxygen-dependent process catalyzed by the dioxygenase LpxO. nih.govcapes.gov.br This enzymatic specificity suggests that the "S" configuration is crucial for its biological function within the bacterial outer membrane. A significant direction for future research is to explore the biological relevance of this stereospecificity.

Key research areas include:

Functional Comparison of Enantiomers: Synthesizing and testing the R-enantiomer of this compound will be essential. Does R-2-hydroxymyristate have any biological activity? Could it act as an antagonist or inhibitor of the processes mediated by the S-enantiomer?

Enzymatic Recognition: Investigating the structural basis of LpxO's specificity for producing the S-enantiomer can provide insights into its catalytic mechanism. This could involve crystallographic studies of the enzyme bound to its substrate and analogs.

Stereospecificity in Eukaryotic Systems: If this compound is found to have roles in mammalian systems, it will be critical to determine if the enzymes involved in its synthesis or degradation exhibit stereochemical preferences.

Understanding the stereochemical basis of this compound's activity is fundamental to deciphering its precise role in biological systems and for the rational design of specific inhibitors or modulators.

| Enzyme Type | General Principle of Specificity | Relevance to this compound |

| Absolute Specificity | Catalyzes only one specific reaction with a single substrate. worthington-biochem.combyjus.com | An enzyme might exist that exclusively uses this compound as its substrate. |

| Group Specificity | Acts on molecules with specific functional groups, like hydroxyl groups. worthington-biochem.combyjus.com | Enzymes may recognize the hydroxyl group of this compound, differentiating it from myristate. |

| Linkage Specificity | Acts on a particular type of chemical bond regardless of the rest of the molecule. byjus.comscribd.com | Enzymes may specifically cleave or form the ester or amide bond linking this compound to lipid A. |

| Stereochemical Specificity | Acts on a particular steric or optical isomer. worthington-biochem.comwikipedia.org | LpxO specifically produces S-2-hydroxymyristate, and other enzymes may only recognize this specific isomer. capes.gov.br |

Exploring Novel Enzymatic Regulators and Inhibitors

The enzyme LpxO, a dioxygenase, is the key catalyst for the 2-hydroxylation of myristate in lipid A. nih.govresearchgate.net The regulation of this enzyme is a critical control point for the modification of LPS. In Salmonella and Klebsiella, the expression of LpxO is controlled by the PhoP/Q two-component system, which senses environmental signals. nih.govresearchgate.net Furthermore, some bacteria, like Pseudomonas aeruginosa, possess multiple LpxO paralogs, suggesting more complex regulatory networks and functional diversification that are yet to be fully understood. nih.gov

Future research should focus on:

Discovering New Regulatory Pathways: Identifying additional proteins and signaling molecules that regulate LpxO activity or expression in different bacterial species.

Developing Specific Inhibitors: The search for novel and potent inhibitors of LpxO is a promising therapeutic strategy. By preventing the 2-hydroxylation of lipid A, such inhibitors could potentially re-sensitize multidrug-resistant bacteria to existing antibiotics like colistin. mdpi.com These inhibitors could be competitive, binding to the active site, or allosteric, binding to a different site to modulate enzyme activity. khanacademy.orglibretexts.org

Investigating Other Enzyme Interactions: The compound 2-hydroxymyristoyl-CoA has been shown to be an effective inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for protein modification in various organisms. researchgate.net This opens up the possibility that this compound and its metabolites could regulate other enzymatic pathways, a research avenue that is largely unexplored.

The discovery of novel regulators and inhibitors will not only enhance our understanding of bacterial physiology but also provide new tools for combating infectious diseases.

Advancements in Analytical Sensitivity and Throughput for Complex Biological Matrices

Progress in understanding the roles of this compound is intrinsically linked to our ability to detect and quantify it accurately, especially at low concentrations within complex biological samples like tissues, plasma, and cell cultures. mdpi.comnih.gov While established methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are powerful, there is a continuous drive for improvement. aocs.orgtandfonline.com

Future advancements in analytical chemistry are set to revolutionize the study of this compound:

Enhanced Mass Spectrometry Techniques: The use of Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS has already enabled the rapid detection of this compound-modified lipid A directly from bacterial colonies, offering a significant advantage for clinical diagnostics. researchgate.netnih.gov Further developments in MS, including increased sensitivity and resolution, will allow for more precise lipidomic profiling. imperial.ac.uk

High-Throughput Methodologies: New opportunities are emerging from high-throughput methods for the analysis of fatty acids in various biological samples. nih.gov Techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS) are being optimized for the highly sensitive and efficient separation of fatty acids, with detection limits in the nanomolar range. acs.org

Automation and AI: The integration of automation, artificial intelligence (AI), and machine learning will be crucial for handling the large datasets generated by modern analytical platforms. azolifesciences.com These technologies can accelerate data analysis, identify complex patterns, and improve the development of analytical methods.

Chiral Separation: To support research into stereochemical specificity, the development of robust and routine methods for separating the R and S enantiomers of this compound, likely using chiral chromatography, will be essential. researchgate.netbenthambooks.com

| Analytical Technique | Principle | Application to this compound Analysis |